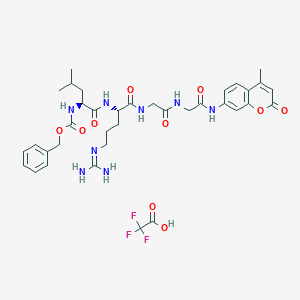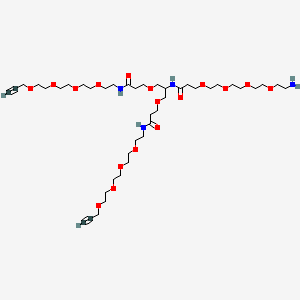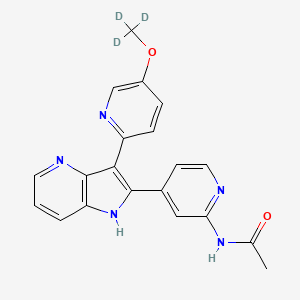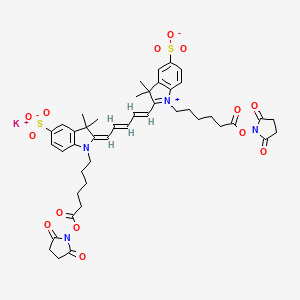![molecular formula C27H28FNO5S B11931572 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)
2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-[1-[2-ciclopropil-1-(2-fluorofenil)-2-oxoetíl]-4-[2-(3-metoxifenil)-2-oxoetíl]sulfanylpiperidin-3-ilideno]acético es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que incluye un anillo de piperidina, un grupo ciclopropil y múltiples grupos funcionales, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-[1-[2-ciclopropil-1-(2-fluorofenil)-2-oxoetíl]-4-[2-(3-metoxifenil)-2-oxoetíl]sulfanylpiperidin-3-ilideno]acético implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso típicamente comienza con la preparación del anillo de piperidina, seguido de la introducción de los grupos ciclopropil y fluorofenil. Los pasos finales implican la adición de los grupos metoxifenil y ácido acético. Cada paso requiere un control cuidadoso de la temperatura, el pH y el tiempo de reacción para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados para la adición de reactivos y técnicas avanzadas de purificación para asegurar que el producto final cumpla con los estrictos estándares de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-[1-[2-ciclopropil-1-(2-fluorofenil)-2-oxoetíl]-4-[2-(3-metoxifenil)-2-oxoetíl]sulfanylpiperidin-3-ilideno]acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, deben controlarse cuidadosamente para lograr el resultado deseado.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir una cetona o un ácido carboxílico, mientras que la reducción podría producir un alcohol o un alcano.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos o como un posible agente terapéutico.
Medicina: Su estructura única podría convertirlo en un candidato para el desarrollo de fármacos, particularmente para dirigirse a vías moleculares específicas.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-[1-[2-ciclopropil-1-(2-fluorofenil)-2-oxoetíl]-4-[2-(3-metoxifenil)-2-oxoetíl]sulfanylpiperidin-3-ilideno]acético involucra su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. La estructura del compuesto le permite unirse a estas dianas con alta especificidad, lo que potencialmente modula su actividad y conduce a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de piperidina y moléculas con grupos ciclopropil o fluorofenil. Algunos ejemplos podrían incluir:
Derivados de piperidina: Estos compuestos comparten la estructura del anillo de piperidina y pueden tener actividades biológicas similares.
Compuestos que contienen ciclopropil: Estas moléculas presentan el grupo ciclopropil, que puede conferir propiedades químicas únicas.
Compuestos que contienen fluorofenil: Estos compuestos incluyen el grupo fluorofenil, que puede mejorar la afinidad de unión a las dianas moleculares.
Unicidad
Lo que diferencia al Ácido 2-[1-[2-ciclopropil-1-(2-fluorofenil)-2-oxoetíl]-4-[2-(3-metoxifenil)-2-oxoetíl]sulfanylpiperidin-3-ilideno]acético es su combinación de estos grupos funcionales en una sola molécula. Esta estructura única puede conferir propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C27H28FNO5S |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32) |
Clave InChI |
HNPJXQKTFJGUSO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)

![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)



![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)


